iFSP1

描述

属性

IUPAC Name |

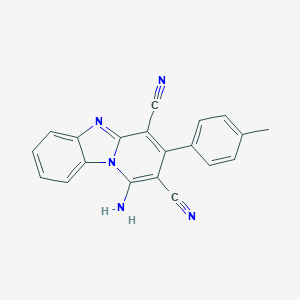

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNESYDFRCQEEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150651-39-1 | |

| Record name | 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of iFSP1: A Technical Guide to Inducing Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a critical defender of cancer cells against this process, operating independently of the canonical glutathione/GPX4 pathway.[1] The small molecule inhibitor, iFSP1, has been developed to specifically target FSP1, thereby sensitizing cancer cells to ferroptotic death. This technical guide elucidates the core mechanism of action of this compound, providing an in-depth overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols.

The FSP1-CoQ10 Axis: A Primary Target for this compound

FSP1, formerly known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an NAD(P)H-dependent coenzyme Q10 (CoQ10) oxidoreductase.[2] Its primary role in preventing ferroptosis is through the regeneration of the reduced form of CoQ10, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals within cellular membranes and halting the propagation of lipid peroxidation.[2]

The mechanism of action of this compound is the direct inhibition of this FSP1-mediated reduction of CoQ10. By binding to FSP1, this compound prevents the regeneration of ubiquinol. This leads to an accumulation of lipid peroxides and, consequently, the induction of ferroptosis. This action is particularly effective in cancer cells that have developed resistance to other ferroptosis inducers, such as those targeting the GPX4 pathway.[1][3]

Signaling Pathway of FSP1 Inhibition by this compound

The following diagram illustrates the central signaling pathway affected by this compound.

References

iFSP1: A Selective Inhibitor of Ferroptosis Suppressor Protein 1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). FSP1 functions as a crucial defender against ferroptosis, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway.[1][2][3] This unique mechanism makes FSP1 an attractive target for therapeutic intervention, especially in cancers that have developed resistance to conventional therapies. iFSP1 is a potent and selective small-molecule inhibitor of FSP1 that has been instrumental in elucidating the role of FSP1 in ferroptosis and shows promise as a tool to sensitize cancer cells to this form of cell death.[4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

FSP1 protects cells from ferroptosis by maintaining a pool of reduced coenzyme Q10 (CoQ10), also known as ubiquinol.[1][3][8] Myristoylated FSP1 localizes to the plasma membrane and acts as an NAD(P)H-dependent CoQ10 oxidoreductase.[2][8][9] It reduces ubiquinone (oxidized CoQ10) to ubiquinol (reduced CoQ10), a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[2][3][8] The FSP1-CoQ10-NAD(P)H pathway represents a standalone system that runs in parallel to the GPX4-glutathione axis in suppressing ferroptosis.[1][8]

This compound exerts its effect by directly inhibiting the enzymatic activity of FSP1.[10] By blocking FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis, particularly in cells that are dependent on FSP1 for survival, such as those with compromised GPX4 function.[4][5][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency in different experimental contexts.

| Compound | Target | Assay Type | Metric | Value | Cell Line/System | Reference |

| This compound | FSP1 (AIFM2) | Cell-based | EC50 | 103 nM | GPX4-knockout cells overexpressing FSP1 | [4][5][6][7] |

| This compound | Recombinant human FSP1 | In vitro enzyme activity | IC50 | 4 µM | Absorbance-based NADH depletion | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are protocols for key experiments cited in the literature.

In Vitro FSP1 Activity Assay (NADH Depletion)

This assay measures the enzymatic activity of FSP1 by monitoring the oxidation of NADH.

Materials:

-

Recombinant human FSP1 protein

-

This compound

-

Coenzyme Q1 (or other suitable CoQ analog)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Add a fixed concentration of recombinant FSP1 protein to all wells except for the negative control.

-

Add Coenzyme Q1 to all wells.

-

To initiate the reaction, add a fixed concentration of NADH to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition of FSP1 activity by this compound at each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

This protocol is used to assess the effect of this compound on cell survival, often in combination with other ferroptosis inducers.

Materials:

-

Cancer cell lines of interest (e.g., GPX4-knockout cells, cells overexpressing FSP1)

-

This compound

-

(1S,3R)-RSL3 (a GPX4 inhibitor)

-

Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,500 cells per well) and allow them to adhere overnight.[5]

-

Prepare serial dilutions of this compound and any other compounds (e.g., RSL3, Ferrostatin-1).

-

Treat the cells with the compounds as per the experimental design. Include appropriate controls (vehicle, this compound alone, RSL3 alone, co-treatment, and rescue with ferroptosis inhibitors).

-

Incubate the cells for the desired time period (e.g., 24-72 hours).[4][5]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (fluorescence or luminescence) using a microplate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against drug concentration to determine EC50 values.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

-

Cells of interest

-

This compound

-

C11-BODIPY™ 581/591 probe

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and treat them with this compound and other compounds as required.

-

Towards the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.

-

Wash the cells with PBS or HBSS to remove the excess probe.

-

For Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation.

-

For Fluorescence Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red) and oxidized (green) forms of the probe.

-

Quantify the increase in the green/red fluorescence ratio as an indicator of lipid peroxidation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's role.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Ferroptosis | TargetMol [targetmol.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

The Role of iFSP1 in Inducing Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the inhibitor of Ferroptosis Suppressor Protein 1 (iFSP1) in the induction of ferroptosis. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development focused on novel cancer therapies.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a non-canonical cell death pathway that has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[3][4] The cellular defense against ferroptosis is primarily mediated by two parallel systems: the well-established glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the more recently discovered FSP1/Coenzyme Q10 (CoQ10)/NAD(P)H pathway.[2][5]

FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an NAD(P)H-dependent oxidoreductase.[1][6] It is recruited to the plasma membrane via N-terminal myristoylation.[7][8] At the membrane, FSP1 reduces ubiquinone (CoQ10) to its reduced form, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby suppressing ferroptosis.[2][5][9] This protective mechanism is independent of the GPX4 pathway, making FSP1 an attractive therapeutic target, especially in cancers that have developed resistance to GPX4 inhibitors.[9][10]

This compound: A Potent Inducer of Ferroptosis

This compound was identified as the first potent and selective inhibitor of FSP1.[11][12] It acts as a glutathione-independent ferroptosis inducer.[12][13] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[9] Notably, this compound has been shown to sensitize a variety of human cancer cell lines to other ferroptosis inducers, such as RSL3, which targets the GPX4 pathway.[12][13] This suggests a synergistic therapeutic potential in combining FSP1 and GPX4 inhibition.[5][9]

More recently, a novel FSP1 inhibitor, icFSP1, has been discovered with a distinct mechanism of action.[3][14] Unlike this compound, which competitively inhibits FSP1's enzymatic activity, icFSP1 triggers the subcellular relocalization and phase separation of FSP1, leading to its condensation and inactivation.[14][15][16] This unique mechanism has shown potent anti-tumor effects in vivo.[3][14]

Quantitative Data on FSP1 Inhibitors

The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparing their potency and efficacy.

| Compound | Target | EC50 | Cell Lines Tested | Observed Effect | Reference |

| This compound | FSP1 (AIFM2) | 103 nM | GPX4-knockout Pfa1 and HT1080 cells overexpressing FSP1 | Selectively induces ferroptosis. | [12][13][17] |

| This compound | FSP1 | - | Various human cancer cell lines (e.g., NCl-H1437, U-373, MDA-MB-436) | Sensitizes cells to RSL3-induced ferroptosis. | [13][18] |

| This compound | FSP1 | - | MHCC97L (Hepatocellular Carcinoma) | Dose-dependently suppresses cell proliferation and increases intracellular lipid peroxidation. | [11] |

| icFSP1 | FSP1 | - | Various human cancer cell lines | Sensitizes cells to ferroptosis and attenuates tumor growth in vivo. | [3][14] |

Signaling Pathways and Mechanisms of Action

The signaling pathways involving FSP1 and the mechanism of action of its inhibitors are critical for understanding their therapeutic potential.

The FSP1-CoQ10-NAD(P)H Pathway

FSP1 is a key component of a standalone system that suppresses ferroptosis. The pathway begins with the N-terminal myristoylation of FSP1, which anchors it to the plasma membrane. FSP1 then utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol. Ubiquinol, a potent antioxidant, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.

Caption: The FSP1-CoQ10-NAD(P)H antioxidant pathway.

Mechanism of this compound and icFSP1 Inhibition

This compound directly inhibits the enzymatic activity of FSP1, preventing the reduction of CoQ10. This leads to a buildup of lipid peroxides. In contrast, icFSP1 induces the phase separation of FSP1, causing it to form condensates and relocate from the membrane, thereby inactivating its protective function.

Caption: Contrasting mechanisms of this compound and icFSP1.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound and its synergy with other compounds.

-

Principle: Quantify cell viability after treatment with this compound, often in combination with a GPX4 inhibitor like RSL3.

-

Procedure:

-

Seed cancer cells (e.g., HT1080, A549) in 96-well plates at a density of 2,500 cells per well.[13]

-

After 24 hours, treat the cells with a dose range of this compound (e.g., 0.001-10 µM) with or without a fixed concentration of RSL3.[13][18] Include a vehicle control and a positive control for ferroptosis inhibition (e.g., Liproxstatin-1).

-

Incubate for 24-48 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® 2.0 or AquaBluer, following the manufacturer's instructions.[13][19]

-

Measure luminescence or fluorescence using a plate reader.

-

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Principle: Utilize the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation by lipid peroxides.

-

Procedure:

-

Seed cells in appropriate culture plates or dishes.

-

Treat cells with this compound and/or other compounds for the desired time.

-

During the final 15-30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[11][19]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.[11][19]

-

In Vitro FSP1 Activity Assay

This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by this compound.

-

Principle: FSP1 catalyzes the reduction of a Coenzyme Q analog using NAD(P)H as a cofactor. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340-355 nm.[20]

-

Procedure:

-

In a suitable buffer, combine recombinant human FSP1 with NAD(P)H.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a Coenzyme Q analog (e.g., CoQ1).

-

Monitor the decrease in absorbance at 340-355 nm over time using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to FSP1 activity. Calculate the IC50 of this compound from the dose-response curve.[20]

-

Caption: A typical workflow for investigating this compound's effects.

Therapeutic Implications and Future Directions

The discovery of this compound and the FSP1-CoQ10 pathway has opened new avenues for cancer therapy. Targeting FSP1 is a promising strategy, particularly for tumors that are resistant to therapies targeting the GPX4 pathway.[9][21] The synergistic effect observed when combining FSP1 and GPX4 inhibitors highlights the potential for combination therapies to overcome drug resistance.[5][9]

Furthermore, the inhibition of FSP1 has been shown to promote anti-tumor immune responses in hepatocellular carcinoma by increasing the infiltration of dendritic cells, macrophages, and T cells.[11] This suggests that FSP1 inhibitors could be used in combination with immunotherapies to enhance their efficacy.[6][11]

Future research should focus on:

-

Developing more potent and specific FSP1 inhibitors with favorable pharmacokinetic profiles for clinical use.

-

Identifying biomarkers to predict which patient populations are most likely to respond to FSP1-targeted therapies.

-

Exploring the efficacy of FSP1 inhibitors in a wider range of cancer types and in combination with other anti-cancer agents.

-

Further elucidating the downstream effects of FSP1 inhibition on the tumor microenvironment.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

- 3. news-medical.net [news-medical.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. miragenews.com [miragenews.com]

- 15. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ferroptosis Induced by FSP1-dependent Phase Separation [July 25, 2023] DOJINDO LABORATORIES [dojindo.com]

- 17. This compound | Ferroptosis | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

- 19. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. biorxiv.org [biorxiv.org]

Unraveling the Glutathione-Independent Function of FSP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in both normal physiology and various pathologies, including cancer. While the canonical defense against ferroptosis relies on the glutathione (GSH)-dependent activity of glutathione peroxidase 4 (GPX4), recent discoveries have unveiled a parallel, glutathione-independent pathway orchestrated by Ferroptosis Suppressor Protein 1 (FSP1). This technical guide provides an in-depth exploration of the glutathione-independent function of FSP1, its mechanism of action, and its role as a therapeutic target. We will delve into the core signaling pathways, present quantitative data on FSP1 inhibition, and provide detailed experimental protocols for studying this crucial anti-ferroptotic system.

Introduction: Beyond the Canonical GPX4 Pathway

For years, the cellular defense against ferroptosis was thought to be singularly reliant on the GPX4/GSH axis, which detoxifies lipid peroxides. However, the observation that some cancer cell lines exhibit resistance to GPX4 inhibition hinted at the existence of alternative protective mechanisms.[1][2] This led to the identification of FSP1, previously known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), as a potent, glutathione-independent suppressor of ferroptosis.[2][3] FSP1 operates as a key component of a non-mitochondrial Coenzyme Q10 (CoQ10) antioxidant system, acting in parallel to the GPX4 pathway to protect cells from lipid peroxidation and subsequent ferroptotic death.[4][5] Understanding this novel pathway is paramount for developing effective therapeutic strategies that can overcome ferroptosis resistance in cancer and other diseases.

The FSP1-CoQ10-NAD(P)H Signaling Axis

The primary mechanism by which FSP1 suppresses ferroptosis is through its NAD(P)H-dependent oxidoreductase activity.[6][7] Myristoylation at its N-terminus recruits FSP1 to the plasma membrane, where it catalyzes the reduction of ubiquinone (the oxidized form of CoQ10) to ubiquinol (the reduced, antioxidant form).[4][5] Ubiquinol then acts as a potent lipophilic radical-trapping antioxidant, directly quenching lipid peroxyl radicals and halting the propagation of lipid peroxidation within cellular membranes.[2][8] This FSP1-CoQ10-NAD(P)H pathway functions as a standalone system, capable of compensating for the loss of GPX4 activity and conferring resistance to ferroptosis inducers that target the canonical pathway.[2][8]

Recent studies have also revealed a role for FSP1 in reducing vitamin K to its hydroquinone form (VKH2), which similarly acts as a potent radical-trapping antioxidant to inhibit lipid peroxidation.[1] This suggests that FSP1 may have a broader role in maintaining a pool of lipophilic antioxidants at the plasma membrane.

Caption: The FSP1-CoQ10-NAD(P)H signaling pathway.

Quantitative Analysis of FSP1 Inhibition

The development of specific FSP1 inhibitors, such as iFSP1, has been instrumental in elucidating the therapeutic potential of targeting this pathway. These inhibitors sensitize cancer cells to ferroptosis, particularly in combination with GPX4 inhibitors like RSL3.[9][10] Below is a summary of reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for FSP1 inhibitors.

| Inhibitor | Parameter | Value | Cell Line / Condition | Reference |

| This compound | EC50 | 103 nM | FSP1 (cell-free assay) | [4][10] |

| This compound | IC50 | 4 µM | In vitro FSP1 activity assay | [11][12] |

| FSEN1 | EC50 | 69.363 nM | H460C GPX4KO cells | [11] |

| vthis compound | EC50 | 170 nM | Pfa1 cells | [13] |

| Curcumin | IC50 | 36 µM | In vivo | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the glutathione-independent function of FSP1.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of FSP1 inhibitors alone or in combination with other compounds.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound, RSL3, and other compounds of interest

-

Cell Counting Kit-8 (CCK-8) or AquaBluer reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and incubate overnight.[10][14]

-

Treat the cells with various concentrations of this compound, RSL3, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-72 hours, depending on the cell line and compounds.[14]

-

Add 10 µL of CCK-8 or AquaBluer reagent to each well and incubate for 1-4 hours at 37°C.[14]

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a typical cell viability assay.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells of interest

-

12-well cell culture plates

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a 12-well plate and treat with compounds as described in the cell viability assay.

-

Following treatment, add C11-BODIPY 581/591 to each well to a final concentration of 1-10 µM.[2][3]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][6]

-

Wash the cells twice with PBS.[2]

-

For flow cytometry, detach the cells using trypsin or a cell scraper, resuspend in PBS, and analyze immediately. For fluorescence microscopy, observe the cells directly.

-

The probe fluoresces green upon oxidation (emission ~510 nm) and red in its reduced state (emission ~590 nm). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.[2][3]

Caption: Workflow for measuring lipid peroxidation.

FSP1 Enzymatic Activity Assay

This in vitro assay directly measures the enzymatic activity of FSP1 and can be used to screen for inhibitors.

Materials:

-

Recombinant human FSP1 protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl)

-

NAD(P)H

-

Coenzyme Q1 (CoQ1) or other suitable substrate (e.g., resazurin)

-

96-well plate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant FSP1, and the test inhibitor.

-

Monitor the decrease in NAD(P)H absorbance at 340 nm over time using a spectrophotometer.[15] Alternatively, if using a fluorescent substrate like resazurin, monitor the increase in fluorescence.[17]

-

The rate of the reaction is proportional to the FSP1 activity. Calculate the IC50 value for inhibitors by measuring the activity at various inhibitor concentrations.

CRISPR-Cas9 Knockout Screen

This powerful technique can be used to identify genes, like FSP1, that are essential for resistance to ferroptosis.

Materials:

-

Cancer cell line of interest

-

Lentiviral CRISPR-Cas9 library (whole-genome or targeted)

-

Lentivirus packaging plasmids

-

HEK293T cells for virus production

-

Polybrene

-

Ferroptosis inducer (e.g., RSL3)

-

Genomic DNA extraction kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

Generate lentivirus particles carrying the CRISPR library.

-

Transduce the target cancer cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure single guide RNA (sgRNA) integration per cell.[18]

-

Select for transduced cells using an appropriate antibiotic.

-

Divide the cell population into a control group and a treatment group. Treat the latter with a ferroptosis inducer at a concentration that kills a significant portion of the cells.

-

Collect surviving cells from the treatment group and an equivalent number of cells from the control group.

-

Extract genomic DNA and amplify the sgRNA sequences using PCR.

-

Sequence the amplified sgRNAs using NGS and analyze the data to identify sgRNAs that are enriched or depleted in the treatment group compared to the control. sgRNAs targeting genes essential for ferroptosis resistance (like FSP1) will be depleted in the surviving population.

In Vivo Studies: Xenograft Models

To evaluate the in vivo efficacy of FSP1 inhibitors, xenograft mouse models are commonly used.

Procedure:

-

Subcutaneously inject cancer cells into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[19]

-

Randomize mice into treatment and control groups.

-

Administer the FSP1 inhibitor (e.g., this compound) and/or other therapeutic agents via an appropriate route (e.g., intraperitoneal injection).[20]

-

Monitor tumor volume and mouse body weight regularly.

-

At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for FSP1 and markers of ferroptosis.

Conclusion and Future Directions

The discovery of the FSP1-mediated glutathione-independent pathway has fundamentally changed our understanding of ferroptosis regulation. FSP1 represents a promising therapeutic target, and its inhibition, especially in combination with therapies targeting the canonical GPX4 pathway, holds great potential for overcoming drug resistance in cancer. Future research should focus on the development of more potent and specific FSP1 inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, a deeper understanding of the upstream regulatory mechanisms governing FSP1 expression and activity will be crucial for identifying patient populations most likely to benefit from FSP1-targeted therapies. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of this critical anti-ferroptotic pathway.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. abpbio.com [abpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - Mendeley Data [data.mendeley.com]

- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular characterization of AIFM2/FSP1 inhibition by this compound-like molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

iFSP1's effect on GPX4-knockout cells

An In-depth Technical Guide on the Effect of Ferroptosis Suppressor Protein 1 Inhibitor (iFSP1) on GPX4-Knockout Cells

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The canonical pathway for suppressing ferroptosis involves the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to detoxify lipid hydroperoxides. However, the discovery of a parallel, GSH-independent pathway mediated by Ferroptosis Suppressor Protein 1 (FSP1) has unveiled new therapeutic possibilities. FSP1, also known as AIFM2, functions as a Coenzyme Q10 (CoQ10) oxidoreductase, reducing CoQ10 to its antioxidant hydroquinone form, ubiquinol, which traps lipid radicals. This technical guide explores the critical role of the FSP1 pathway, particularly in the context of GPX4 deficiency. It details the synthetic lethal interaction wherein cells lacking GPX4 become exquisitely dependent on FSP1 for survival. The pharmacological inhibition of FSP1 by this compound in GPX4-knockout cells triggers potent and selective ferroptotic cell death. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Concepts: The Parallel Ferroptosis Suppression Pathways

Ferroptosis is governed by a delicate balance between lipid peroxidation and antioxidant defense systems. Two primary, parallel pathways have been identified that protect cells from this form of death: the canonical GPX4 pathway and the non-canonical FSP1 pathway.

-

The GPX4 Pathway: This is considered the central regulator of ferroptosis.[1] GPX4 directly reduces toxic phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols using glutathione (GSH) as a cofactor.[1] Inhibition of GPX4, for instance by the small molecule RSL3, or depletion of GSH leads to an accumulation of lipid peroxides and subsequent ferroptosis.[1][2]

-

The FSP1 Pathway: In 2019, FSP1 was identified as a potent ferroptosis suppressor that acts independently of GPX4 and GSH.[1][3] FSP1 is an NAD(P)H-dependent CoQ10 oxidoreductase.[4][5] Its N-terminal myristoylation is crucial for its recruitment to the plasma membrane, where it reduces ubiquinone (CoQ10) to ubiquinol (CoQH2).[1][6][7] Ubiquinol is a potent lipophilic radical-trapping antioxidant that halts the propagation of lipid peroxidation.[1][5] This FSP1/CoQ10/NAD(P)H axis represents a standalone defense mechanism against ferroptosis.[1][5]

The existence of this parallel system explains why many cancer cell lines exhibit intrinsic resistance to GPX4 inhibitors.[1] Cells with high FSP1 expression can compensate for the loss of GPX4 function, making FSP1 a critical target for inducing ferroptosis in resistant cancers.[1][8][9]

Synthetic Lethality: The Effect of this compound on GPX4-Knockout Cells

The concept of synthetic lethality—where the loss of two genes is lethal but the loss of either one alone is not—is perfectly exemplified by the relationship between GPX4 and FSP1.

-

GPX4-Knockout (GPX4-KO) Cell Phenotype: Cells genetically engineered to lack GPX4 are viable, albeit highly vulnerable to oxidative stress.[1] To prevent spontaneous cell death, they are often cultured in media supplemented with a lipophilic antioxidant like Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).[1] Upon withdrawal of the antioxidant, these cells rely entirely on the FSP1 pathway to prevent lipid peroxidation.[1]

-

This compound Action in GPX4-KO Cells: this compound is a potent and selective small-molecule inhibitor of FSP1, with a reported EC50 of 103 nM in cell-free assays.[10] When GPX4-KO cells are treated with this compound, their sole defense against lipid peroxidation is neutralized. This dual inactivation of both protective pathways leads to a massive accumulation of lipid peroxides and rapid ferroptotic cell death.[3][11] This selective induction of ferroptosis has been demonstrated in various GPX4-KO cell lines, including Pfa1 and HT1080 cells.[3][10][11] The cell death induced by this compound in this context can be fully rescued by treatment with ferroptosis inhibitors like Lip-1, confirming the mechanism of action.[11][12][13]

Quantitative Data Presentation

The following tables summarize key quantitative findings on the effects of this compound, particularly in GPX4-deficient contexts.

Table 1: this compound Potency and Specificity

| Parameter | Value | Cell Context | Source |

|---|---|---|---|

| EC50 | 103 nM | Cell-free assay | [10] |

| Effect | Selectively induces ferroptosis | GPX4-KO Pfa1 & HT1080 cells overexpressing FSP1 | [3][11] |

| Rescue | Cell death rescued by Liproxstatin-1 | GPX4-KO cells | [11][12][13] |

| Specificity | No additive effect on RSL3 toxicity | FSP1-knockout background |[11] |

Table 2: Cellular Effects of this compound in Combination with GPX4 Inhibition

| Cell Line | Treatment | Endpoint | Result | Source |

|---|---|---|---|---|

| A549 | RSL3 + this compound | Cell Viability | Sensitized RSL3-resistant cells to ferroptosis | [14] |

| A549 | RSL3 + this compound | Lipid Peroxidation | >4-fold increase vs. RSL3 alone | [14] |

| H1299 | RSL3 + this compound | Lipid Peroxidation | Elevated lipid peroxidation | [14] |

| H1299 | This compound in cystine-deficient medium | LDH Release | Increased cell death | [14] |

| GPX4-KO A375 | This compound | Cell Viability | Reduced viability | [15] |

| Pfa1 Gpx4-KO | this compound | Cell Viability | Dose-dependent decrease in viability |[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are standard protocols used to assess the effects of this compound.

Cell Viability Assay

This assay quantifies the number of viable cells in response to treatment.

-

Cell Seeding: Seed cells (e.g., GPX4-KO Pfa1 or HT1080) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM - 10 µM) in the appropriate culture medium. For GPX4-KO cells maintained with Fer-1, wash out the Fer-1 before adding this compound. Add the compound to the designated wells. Include vehicle (DMSO) control wells.

-

Incubation: Incubate the plate for a specified period (typically 24 to 72 hours) at 37°C and 5% CO₂.

-

Quantification: Add a viability reagent such as CellTiter-Glo® 2.0 or AquaBluer.[10][14] Incubate according to the manufacturer's instructions.

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells) in a suitable format (e.g., 6-well plate) and treat with this compound, RSL3, or a combination as described above for a defined period (e.g., 16-24 hours).

-

Staining: Harvest the cells and wash with PBS. Resuspend the cells in a buffer containing the fluorescent probe C11-BODIPY 581/591 (e.g., at 2.5 µM).[14][17]

-

Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.

-

Analysis: Analyze the cells by flow cytometry. The probe emits green fluorescence upon oxidation, allowing for the quantification of lipid peroxidation in the cell population.

LDH Release (Cytotoxicity) Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available LDH Cytotoxicity Detection Kit.[14] Mix the supernatant with the reaction mixture provided in the kit.

-

Incubation and Reading: Incubate as per the manufacturer's protocol and measure the absorbance at the specified wavelength.

-

Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed completely) and a spontaneous release control (untreated cells).

Conclusion and Therapeutic Outlook

The inhibition of FSP1 in GPX4-deficient cells provides a powerful demonstration of synthetic lethality and highlights a key vulnerability in cells that have developed resistance to canonical ferroptosis inducers. The small molecule this compound serves as a critical tool to probe this pathway and as a lead compound for therapeutic development. Targeting FSP1, either alone or in combination with GPX4 inhibitors, represents a promising strategy to overcome therapy resistance in various cancers.[1][18][19] Future research will likely focus on developing more potent and bioavailable FSP1 inhibitors and identifying patient populations whose tumors are most dependent on the FSP1 pathway for survival.

References

- 1. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation Regulators GPX4 and FSP1 as Prognostic Markers and Therapeutic Targets in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. selleckchem.com [selleckchem.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Discovery and Development of iFSP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional therapies. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of the canonical glutathione/glutathione peroxidase 4 (GPX4) axis. FSP1 confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The discovery of iFSP1, a potent and selective inhibitor of FSP1, represents a significant milestone in targeting this novel ferroptosis pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Introduction: The FSP1-CoQ10 Axis in Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the accumulation of lethal lipid reactive oxygen species (ROS). The primary defense against ferroptosis is the GPX4 pathway, which utilizes glutathione to neutralize lipid hydroperoxides. However, a parallel, glutathione-independent pathway was identified, governed by FSP1 (also known as apoptosis-inducing factor mitochondria-associated 2, AIFM2).[1][2][3]

FSP1 is an NAD(P)H-dependent oxidoreductase that localizes to the plasma membrane.[4][5] Its primary role in preventing ferroptosis is to reduce the oxidized form of coenzyme Q10 (ubiquinone) to its reduced, antioxidant form (ubiquinol).[1][4][6] Ubiquinol acts as a potent radical-trapping antioxidant within cellular membranes, thereby halting the propagation of lipid peroxidation and preventing ferroptotic cell death.[4][6] The FSP1-CoQ10-NAD(P)H pathway represents a critical survival mechanism for cancer cells, and its inhibition has been identified as a promising strategy to induce ferroptosis, especially in therapy-resistant cancers.[1][7]

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening effort to identify small molecules that could selectively induce cell death in cells reliant on FSP1 for survival.[8] Researchers utilized a clever counter-screen strategy involving FSP1-overexpressing cells in both wild-type and GPX4 knockout contexts.[7][9] This approach allowed for the identification of compounds that were specifically toxic to cells dependent on the FSP1 pathway for protection against ferroptosis.[7][8] this compound emerged from this screen as a potent and selective inhibitor of FSP1.[2][10]

Mechanism of Action of this compound

This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1.[9][11] By blocking FSP1, this compound prevents the regeneration of ubiquinol from ubiquinone, leading to a depletion of this critical lipophilic antioxidant.[1][6] The consequent accumulation of lipid peroxides triggers the cascade of events leading to ferroptotic cell death.[1]

Crucially, the action of this compound is independent of the GPX4 pathway.[1][2][10] This is a key therapeutic advantage, as it allows for the induction of ferroptosis in cancer cells that have developed resistance to agents targeting the GPX4 system.[1] Furthermore, studies have shown that this compound can act synergistically with GPX4 inhibitors, such as (1S,3R)-RSL3, to enhance the induction of ferroptosis in various cancer cell lines.[2][3][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Compound | Target | EC50 | Cell Lines | Assay Principle | Reference |

| This compound | FSP1 | 103 nM | Pfa1, HT1080 (GPX4-knockout) | Cell Viability | [2][3][10] |

| This compound | FSP1 | 170 nM | Pfa1 | Cell Viability | [1] |

Table 1: In Vitro Efficacy of this compound. EC50 values represent the concentration of this compound required to induce 50% of the maximal response in cell viability assays.

| Compound | Concentration Range | Effect | Cell Lines | Duration | Reference |

| This compound | 0.001 - 1 µM | Dose-dependent inhibition of Gpx4-knockout cell growth | Pfa1 | 24 hours | [10][12] |

| This compound | 3 µM | Sensitizes cancer cell lines to RSL3-induced ferroptosis | Various human cancer cell lines | 24 hours | [3][10] |

Table 2: Cellular Activity of this compound in Combination with RSL3. This table highlights the synergistic effect of this compound with a known GPX4 inhibitor.

Experimental Protocols

Cell Viability Assay to Determine EC50 of this compound

This protocol describes a typical experiment to determine the half-maximal effective concentration (EC50) of this compound in inducing cell death in FSP1-dependent cells.

-

Cell Seeding: Seed GPX4-knockout Pfa1 or HT1080 cells, which overexpress FSP1, in 96-well plates at a density of 2,500 cells per well.[3]

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Concentrations can range from 0.001 µM to 10 µM.[3][12]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).[3]

-

Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO2).[3][10]

-

Viability Assessment: Assess cell viability using a suitable assay, such as the AquaBluer assay.[3] This assay measures the metabolic activity of viable cells.

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Synergistic Ferroptosis Induction with this compound and RSL3

This protocol outlines an experiment to evaluate the synergistic effect of this compound and the GPX4 inhibitor RSL3.

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., NCI-H1437, U-373, MDA-MB-436) in 96-well plates.[3]

-

Compound Preparation: Prepare solutions of this compound (e.g., at a fixed concentration of 3 µM) and a serial dilution of RSL3.[10]

-

Treatment: Treat the cells with this compound alone, RSL3 alone, or a combination of both. Include a vehicle control.

-

Incubation: Incubate the plates for 24 hours.[10]

-

Viability Assessment: Measure cell viability using a method such as the AquaBluer assay.[3]

-

Data Analysis: Compare the cell viability in the combination treatment group to the single-agent treatment groups to determine if there is a synergistic effect.

Signaling Pathways and Experimental Workflows

The FSP1-CoQ10 Anti-Ferroptosis Pathway and this compound Inhibition

Caption: The FSP1-CoQ10 anti-ferroptosis signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: A generalized experimental workflow for determining the in vitro efficacy of this compound.

Conclusion and Future Directions

The discovery of this compound has provided a valuable chemical probe to investigate the FSP1-CoQ10 anti-ferroptosis pathway and has opened up new therapeutic possibilities for treating cancers. As a potent and selective inhibitor, this compound serves as a proof-of-concept for targeting this pathway. Future research will likely focus on the development of second-generation FSP1 inhibitors with improved pharmacokinetic properties suitable for in vivo studies and eventual clinical translation. The synergistic activity of this compound with GPX4 inhibitors also highlights the potential for combination therapies to overcome resistance and enhance anti-cancer efficacy. The continued exploration of FSP1 inhibition will undoubtedly be a fruitful area of research in the field of ferroptosis and cancer therapeutics.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular characterization of AIFM2/FSP1 inhibition by this compound-like molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Ferroptosis | TargetMol [targetmol.com]

FSP1/AIFM2 as a Target for iFSP1: A Technical Guide to the Core of Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases.[1] While the glutathione peroxidase 4 (GPX4) pathway has been a central focus of ferroptosis research, a parallel, glutathione-independent axis has been identified, revolving around the Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondrion-associated 2 (AIFM2).[2][3] This technical guide provides an in-depth exploration of FSP1 as a therapeutic target and the inhibitory mechanisms of iFSP1 and other related small molecules.

FSP1 is an NAD(P)H-dependent oxidoreductase that plays a crucial role in protecting cells from ferroptosis.[1] Its primary function involves the reduction of coenzyme Q10 (CoQ10), also known as ubiquinone, to its reduced form, ubiquinol.[2][4] Ubiquinol acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals within cellular membranes and thereby halting the propagation of lipid peroxidation, a key executioner of ferroptosis.[2] The discovery of FSP1 has unveiled a new layer of complexity in the cellular defense against oxidative damage and has presented a promising new target for therapeutic intervention, particularly in cancers that have developed resistance to conventional therapies.

The development of specific inhibitors targeting FSP1, such as this compound, has provided powerful tools to probe the function of this protein and to explore its therapeutic potential.[5] These inhibitors have been shown to sensitize cancer cells to ferroptosis, often in synergy with the inhibition of the GPX4 pathway.[5][6] This guide will delve into the molecular mechanisms of FSP1, the pharmacology of its inhibitors, and provide detailed protocols for the experimental investigation of this critical anti-ferroptotic pathway.

Quantitative Data on FSP1 Inhibitors

The following tables summarize the inhibitory potency of various small molecules targeting FSP1. These values are crucial for comparing the efficacy of different compounds and for designing experiments to probe the FSP1 pathway.

| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |

| This compound | FSP1 | Cell-based (Ferroptosis induction) | 103 nM (EC50) | GPX4-knockout Pfa1 cells overexpressing FSP1 | [5] |

| FSEN1 | FSP1 | In vitro enzymatic assay | 313 nM (IC50) | Purified FSP1 protein | [7] |

| FSEN1 | FSP1 | Cell-based (Ferroptosis induction) | 69.363 nM (EC50) | H460C GPX4KO cells | [8] |

| icFSP1 | FSP1 | Cell-based (Ferroptosis induction) | 0.21 µM (EC50) | Pfa1 cells | [6] |

| vthis compound | FSP1 | Cell-based (Ferroptosis induction) | 170 nM (EC50) | Pfa1 cells | [6] |

| Curcumin | GPX4 and FSP1 | Not Specified | 36 µM (IC50) | Not Specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the FSP1-iFSP1 axis.

FSP1 Enzymatic Activity Assay

This protocol measures the NAD(P)H oxidation activity of FSP1, which is indicative of its CoQ10 reductase function.

Materials:

-

Purified recombinant FSP1 protein

-

NADH or NADPH

-

Coenzyme Q1 (CoQ1) or other suitable CoQ analog

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 250 mM NaCl

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

FSP1 inhibitor (e.g., this compound, FSEN1)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, a suitable concentration of purified FSP1 protein (e.g., 0.2-0.5 µM), and the desired concentrations of the FSP1 inhibitor or vehicle control (DMSO).[9]

-

Initiate the reaction by adding NAD(P)H (e.g., 500 µM) and CoQ1 (e.g., 200 µM) to each well.[9]

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) using a microplate spectrophotometer.[9] The decrease in absorbance corresponds to the oxidation of NAD(P)H.

-

Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time curve.

-

To determine the IC50 of the inhibitor, plot the percentage of FSP1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay quantifies lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.[10][11][12][13] This probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for ratiometric analysis.[11]

Materials:

-

Cells of interest cultured in appropriate media

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

FSP1 inhibitor (e.g., this compound)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a control

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Treat the cells with the ferroptosis inducer, FSP1 inhibitor, and/or control compounds for the desired duration.

-

Prepare a working solution of C11-BODIPY 581/591 in cell culture media or PBS at a final concentration of 1-10 µM.[10][11]

-

Remove the treatment media and incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C.[10][11]

-

Wash the cells twice with PBS or HBSS.[10]

-

For fluorescence microscopy: Acquire images using appropriate filter sets for the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[11]

-

For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer using appropriate laser and filter combinations to detect the red and green fluorescence.[14]

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cell Viability Assay

This protocol assesses the effect of FSP1 inhibition on cell viability in the context of ferroptosis.

Materials:

-

Cells of interest

-

Cell culture medium

-

FSP1 inhibitor (e.g., this compound)

-

Ferroptosis inducer (e.g., RSL3)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a dye-based assay like SYTOX Green)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

-

Treat the cells with a serial dilution of the FSP1 inhibitor, with or without a fixed concentration of a ferroptosis inducer like RSL3.[5] Include control wells with vehicle (DMSO) and a ferroptosis inhibitor to confirm the mode of cell death.[15]

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Measure cell viability using the chosen reagent according to the manufacturer's instructions.

-

Normalize the viability data to the vehicle-treated control cells and plot the results as a percentage of viability versus inhibitor concentration.

-

Calculate the EC50 value of the FSP1 inhibitor from the dose-response curve.

Western Blotting for FSP1 Expression

This protocol is used to detect and quantify the expression levels of FSP1 protein in cell lysates.

Materials:

-

Cell lysates

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FSP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.[16]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[16]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with the primary antibody against FSP1 (diluted in blocking buffer) overnight at 4°C.[17]

-

Wash the membrane three times with TBST for 10 minutes each.[17]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Immunofluorescence Staining for FSP1 Localization

This protocol allows for the visualization of the subcellular localization of FSP1 within cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody against FSP1

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on sterile coverslips in a petri dish.

-

Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[18]

-

Wash the cells three times with PBS.[18]

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature (if using PFA fixation).[18]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody against FSP1 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[19]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[18]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.[18]

-

Visualize the subcellular localization of FSP1 using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of FSP1 in ferroptosis suppression and a typical experimental workflow for screening FSP1 inhibitors.

Caption: FSP1-mediated ferroptosis suppression pathway.

Caption: Experimental workflow for FSP1 inhibitor screening.

Conclusion

FSP1/AIFM2 represents a pivotal, glutathione-independent suppressor of ferroptosis, offering a compelling therapeutic target, particularly for cancers resistant to conventional therapies. The development of potent and specific inhibitors, such as this compound and its successors, has not only advanced our understanding of the intricate mechanisms governing ferroptotic cell death but has also opened new avenues for drug development. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. By leveraging these tools and methodologies, the scientific community can further unravel the complexities of FSP1 biology and accelerate the translation of this knowledge into novel therapeutic strategies to combat a range of human diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 11. abpbio.com [abpbio.com]

- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 14. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. arigobio.com [arigobio.com]

- 19. usbio.net [usbio.net]

The FSP1-Cancer Cell Death Axis: A Technical Guide to a Novel Ferroptosis Frontier

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments. While the glutathione peroxidase 4 (GPX4) pathway has been the central focus of ferroptosis research, many cancer cells exhibit intrinsic or acquired resistance to GPX4 inhibition. The discovery of Ferroptosis Suppressor Protein 1 (FSP1), previously known as AIFM2, has unveiled a parallel, glutathione-independent pathway that confers robust protection against ferroptosis. FSP1 maintains a pool of reduced coenzyme Q10 (ubiquinol), a potent lipophilic radical-trapping antioxidant, thereby suppressing lipid peroxidation at the plasma membrane. Consequently, FSP1 is frequently overexpressed in various tumors, correlating with poor prognosis and therapy resistance. This guide provides an in-depth technical overview of the FSP1-mediated ferroptosis suppression pathway, the mechanism of its pharmacological inhibition by small molecules like iFSP1, and the profound implications for cancer therapy. We present quantitative data on inhibitor efficacy, detailed experimental protocols for assessing the FSP1 axis, and visual diagrams of the core signaling pathways and experimental workflows.

The Core Mechanism: FSP1 as a Glutathione-Independent Ferroptosis Suppressor

Ferroptosis is fundamentally caused by the overwhelming accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cellular membranes. The canonical defense is the GPX4 system, which utilizes glutathione (GSH) to detoxify these lipid peroxides.[1][2][3] However, a distinct and parallel protective axis is mediated by FSP1.[1][4][5][6][7][8]

Key Characteristics of the FSP1 Pathway:

-

GSH-Independence: The FSP1 pathway functions entirely independently of the GPX4/GSH axis.[1][4][5][8] This is a critical feature for cancer cells that may have compromised GSH metabolism.

-

Coenzyme Q10 Regeneration: FSP1 is an NAD(P)H-dependent oxidoreductase.[1][6] Its primary anti-ferroptotic function involves reducing ubiquinone (oxidized Coenzyme Q10) to ubiquinol (reduced CoQ10).[4][5][7]

-

Radical Trapping: Ubiquinol is a potent, membrane-localized antioxidant that traps lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4][5][9]

-

Membrane Localization: FSP1 is recruited to the plasma membrane via N-terminal myristoylation, which is essential for its function.[1][6][7][10] This localization places it at the site of lipid peroxidation.

The FSP1 and GPX4 pathways co-operate to provide a comprehensive defense against ferroptosis.[3][5][11] Cancer cells can upregulate FSP1 to develop resistance to therapies that induce ferroptosis by targeting the GPX4 pathway.[1][6][12][13]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. FSP1 Acts in Parallel with GPX4 to Inhibit Ferroptosis in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FSP1 Acts in Parallel with GPX4 to Inhibit Ferroptosis in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for iFSP1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing iFSP1, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in cell culture experiments. This compound offers a valuable tool for studying ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, and for exploring novel cancer therapeutic strategies.[1][2][3]

Introduction to this compound

This compound is a small molecule inhibitor that targets FSP1 (also known as AIFM2), a key protein that protects cells from ferroptosis independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2][3][4] FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[1][4][5] Ubiquinol, a potent lipophilic antioxidant, traps lipid peroxyl radicals within cellular membranes, thereby suppressing the propagation of lipid peroxidation and preventing ferroptotic cell death.[2][4] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[6] This makes this compound a powerful tool to study FSP1 function and to sensitize cancer cells to ferroptosis-inducing agents.[2][7][8]

Mechanism of Action of FSP1

The FSP1-CoQ10-NAD(P)H pathway represents a significant defense mechanism against ferroptosis, operating in parallel to the GPX4 pathway.

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/Conditions | Source |

| EC50 | 103 nM | FSP1 (cell-free assay) | [3][7][8] |

| EC50 | 170 nM (vthis compound) | Pfa1 cells | [1] |

| IC50 | 4 µM | In vitro FSP1 activity assay | [9] |

| Ki | 61.57 nM | hFSP1 WT | [10] |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

| Application | Concentration Range | Incubation Time | Notes | Source |

| Induction of Ferroptosis (in GPX4-KO cells) | 0.001 - 1 µM | 24 - 48 hours | This compound is selectively toxic to cells dependent on FSP1 for survival. | [3][8] |

| Sensitization to Ferroptosis Inducers (e.g., RSL3) | 3 µM | 24 hours | Used in combination with a primary ferroptosis inducer. | [7][8] |

| General Screening | 0.01 - 10 µM | 24 hours | A broad range to determine the optimal concentration for a specific cell line. | [7] |

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Ferroptosis in Monolayer Cell Culture

This protocol describes a general workflow for evaluating the effect of this compound on cell viability.

Caption: Workflow for assessing this compound's effect on cell viability.

Materials:

-

Cell line of interest (e.g., GPX4-knockout Pfa1 or HT1080 cells, or various human cancer cell lines like NCl-H1437, U-373, MDA-MB-436, SW620, A549).[7]

-